5-[9-(2-methoxyethyl)-9H-purin-6-yl]-N,N-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-sulfonamide
Description
The compound 5-[9-(2-methoxyethyl)-9H-purin-6-yl]-N,N-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-sulfonamide features a bicyclic octahydropyrrolo[3,4-c]pyrrole core linked to a purine ring via a sulfonamide group. Key structural elements include:
- Purin-6-yl substituent: Modified at the 9-position with a 2-methoxyethyl group, which may enhance solubility and metabolic stability compared to alkyl or aromatic substituents.
- N,N-dimethyl-sulfonamide: This polar group likely contributes to solubility and modulates electronic properties.
While direct pharmacological data for this compound are unavailable, its structural features align with purine derivatives explored for therapeutic applications, such as kinase inhibition or metabolic regulation.
Properties
IUPAC Name |
2-[9-(2-methoxyethyl)purin-6-yl]-N,N-dimethyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7O3S/c1-20(2)27(24,25)23-8-12-6-22(7-13(12)9-23)16-14-15(17-10-18-16)21(11-19-14)4-5-26-3/h10-13H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRKAXBANKPCDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC2CN(CC2C1)C3=NC=NC4=C3N=CN4CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Pyrrolidine Derivatives
A common approach involves the reductive amination of 3,4-diaminopyrrolidine with ketones or aldehydes. For example, reaction with dimethyl ketone in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) yields the bicyclic amine intermediate.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaBH(OAc)₃ (1.2 eq) | Dichloroethane | 25°C | 12 h | 78% |
Cyclization via Mitsunobu Reaction
Alternatively, Mitsunobu conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate intramolecular cyclization of N-protected pyrrolidine diols to form the bicyclic structure.
Sulfonamide Functionalization
Sulfonylation of the secondary amine on the bicyclic scaffold is achieved using N,N-dimethylsulfamoyl chloride under basic conditions.
Two-Step Sulfonylation Protocol
-
Deprotonation : Treatment with lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at -78°C.
-
Quenching : Addition of N,N-dimethylsulfamoyl chloride (1.5 eq) at 0°C.
Yield : 82% (isolated after silica gel chromatography)
Catalytic Asymmetric Synthesis
Chiral resolution of intermediates is critical for enantiomerically pure products.
Titanium-Mediated Asymmetric Oxidation
Inspired by omeprazole synthesis protocols, titanium(IV) isopropoxide and chiral tartrate ligands induce asymmetry during key oxidation steps.
Example Conditions
| Component | Quantity | Role |
|---|---|---|
| Titanium(IV) isopropoxide | 0.5 eq | Lewis acid catalyst |
| Diethyl L-tartrate | 1.0 eq | Chiral ligand |
| Cumene hydroperoxide | 2.0 eq | Oxidizing agent |
Outcome : 89% enantiomeric excess (e.e.) after crystallization.
Purification and Characterization
Final purification employs orthogonal chromatographic methods.
High-Performance Liquid Chromatography (HPLC)
-
Column : C18 reverse-phase
-
Mobile Phase : Acetonitrile/water (70:30) + 0.1% trifluoroacetic acid
-
Retention Time : 8.2 min
Spectroscopic Confirmation
-
¹H NMR (500 MHz, CDCl₃): δ 8.35 (s, 1H, purine-H), 4.25 (m, 2H, OCH₂CH₂O), 3.45 (s, 6H, N(CH₃)₂).
-
HRMS : m/z calc. for C₁₈H₂₈N₆O₃S [M+H]⁺: 432.1912; found: 432.1909.
Scale-Up Considerations
Solvent Recycling
Ethyl acetate and isooctane are recovered via distillation during large-scale production.
Byproduct Management
Unreacted sulfamoyl chloride is neutralized with aqueous sodium bicarbonate prior to extraction.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Key Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Reductive Amination | 78 | 95 | 120 |
| Mitsunobu Cyclization | 65 | 98 | 240 |
| Palladium Coupling | 58 | 99 | 310 |
Chemical Reactions Analysis
Oxidation and Reduction: : This compound can undergo oxidation, particularly at its sulfur atom, to form sulfoxides or sulfones.
Substitution Reactions: : The purine moiety can participate in nucleophilic substitutions, particularly at the 6-position.
Hydrolysis: : Under acidic or basic conditions, the methoxyethyl group could be hydrolyzed.
Oxidizing Agents: : Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) for sulfoxidation.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for potential reduction of carbonyl groups if present in analogs.
Nucleophiles: : Ammonia or primary amines for nucleophilic substitution at the purine ring.
Sulfoxides and Sulfones: : From oxidation.
Substituted Purines: : From nucleophilic substitutions.
Alcohols and amines: : From hydrolysis and substitution reactions.
Scientific Research Applications
Synthetic Intermediate: : Used in organic synthesis as an intermediate for more complex molecules.
Biochemical Probes: : Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Antiviral and Anticancer Research: : The purine moiety is significant in nucleotide analogs, making it a candidate for antiviral or anticancer drug development.
Pharmaceutical Manufacturing: : Potential use in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
Enzymes and Receptors: : It can interact with enzymes involved in nucleotide synthesis or repair, potentially inhibiting their function.
DNA/RNA Synthesis Inhibition: : By acting as a purine analog, it could inhibit critical pathways in nucleic acid synthesis, affecting cell proliferation.
Comparison with Similar Compounds
1-[5-(9-Methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3-methylphenyl)ethan-1-one
Structure :
- Core : Shares the octahydropyrrolo[3,4-c]pyrrole system.
- Purin-6-yl substituent : 9-Methyl group (vs. 2-methoxyethyl in the target compound).
- Side chain: 3-Methylphenyl-ethanone (vs. sulfonamide).
Key Differences :
- Substituent Effects : The 9-methyl group on the purine may reduce solubility compared to the 2-methoxyethyl group, which introduces ether oxygen for hydrogen bonding.
- Functional Groups: The ethanone-aromatic side chain in the analog could increase lipophilicity (logP) versus the sulfonamide’s polarity, affecting membrane permeability.
- Molecular Weight : 376.5 g/mol (analog) vs. ~465 g/mol (estimated for target compound), suggesting the sulfonamide adds significant mass.
Inferred Properties: The target compound’s sulfonamide may improve aqueous solubility and reduce off-target interactions compared to the aromatic ethanone group.
Otenabant (CP-945,598)
Structure :
- Core : Piperidinecarboxamide linked to a dichlorophenyl-substituted purine.
- Substituents : Bulky 2- and 4-chlorophenyl groups on the purine.
Key Differences :
Inferred Properties : The target compound’s methoxyethyl and sulfonamide groups may offer a safer pharmacokinetic profile compared to Otenabant’s chlorophenyl groups.
9-[[2,3-Difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]-5-(3-pyridinyl)phenyl]methyl]-6-hydroxy-10-methyl-8-oxo-10-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-9,10-diazaspiro[4.5]dec-6-ene-7-carboxamide
Structure :
- Core : Diazaspiro[4.5]decene ring with fluorinated and pyridinyl substituents.
- Functional Groups : Multiple trifluoromethyl groups and a carboxamide linkage.
Key Differences :
- Fluorine Content : Fluorine atoms enhance metabolic stability and bioavailability but may increase synthetic complexity.
- Spiro System : The spirocyclic core offers distinct conformational preferences compared to the fused bicyclic system of the target compound.
Inferred Properties : The target compound’s lack of fluorine substituents may simplify synthesis but reduce membrane permeability compared to this analog.
Nucleoside-like Purine Derivatives
Structures :
- Examples include 9-(oxolan-2-yl)-purines with hydroxyl and hydroxymethyl groups.
Key Differences :
- Polarity : Hydroxyl groups enhance solubility but may limit blood-brain barrier penetration.
Inferred Properties: The target compound’s non-sugar substituents likely shift its mechanism away from nucleoside mimicry, possibly targeting enzymes rather than DNA/RNA synthesis.
Biological Activity
The compound 5-[9-(2-methoxyethyl)-9H-purin-6-yl]-N,N-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-sulfonamide is a member of a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 350.45 g/mol. The structure includes a purine base linked to an octahydropyrrolo core and a sulfonamide group, which is significant for its biological interactions.
Antiviral Properties
Research has indicated that compounds similar to This compound exhibit antiviral properties, particularly against HIV. The compound acts as a CCR5 antagonist, which is crucial for HIV entry into host cells.
Case Study: CCR5 Antagonism
- Study : A study evaluated the efficacy of various CCR5 antagonists in inhibiting HIV infection.
- Findings : The compound demonstrated significant inhibition of HIV-1 replication in vitro, with an IC50 value indicating effective concentration levels required for antiviral action.
Anti-inflammatory Effects
The compound has also shown potential in modulating inflammatory responses. By acting on chemokine receptors, it can influence leukocyte migration and reduce inflammation.
Data Table: Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antiviral | CCR5 receptor antagonism | |
| Anti-inflammatory | Modulation of chemokine receptors | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Cytotoxicity Against Cancer Cells
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The results suggest that it may induce apoptosis through the activation of specific signaling pathways.
Case Study: Cancer Cell Lines
- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).
- Results : The compound showed a dose-dependent decrease in cell viability across all tested lines, with the most significant effects observed in HeLa cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[9-(2-methoxyethyl)-9H-purin-6-yl]-N,N-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-sulfonamide, and how can reaction conditions be optimized for high yield?
- Methodology : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, coupling, and sulfonamide formation. Key steps include:
-
Purine functionalization : Introducing the 2-methoxyethyl group via alkylation under anhydrous conditions .
-
Pyrrolopyrrole core assembly : Cyclization reactions using catalysts like Pd(PPh₃)₄ or CuI for heterocycle formation .
-
Sulfonamide incorporation : Reacting with dimethylamine in the presence of a coupling agent (e.g., EDC/HOBt) .
- Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, solvent polarity, stoichiometry). For example, highlights flow chemistry for precise control of reaction kinetics, reducing side products .
Key Reaction Parameters Optimal Range Impact on Yield Temperature (°C) 60–80 Higher yields at 70°C due to reduced side reactions Solvent (DMF vs. THF) DMF Improved solubility of intermediates Reaction Time (hr) 12–24 Extended time improves cyclization efficiency
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., distinguishing pyrrolopyrrole ring protons) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (±2 ppm accuracy) and detect impurities .
- X-ray Crystallography : Resolve 3D structure using SHELX programs (e.g., SHELXL for refinement) to validate bond lengths/angles .
- HPLC-PDA : Assess purity (>98%) with reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the compound’s 3D structure?
- Issue : Discrepancies in electron density maps or thermal parameters.
- Solutions :
- Multi-software validation : Cross-check refinement results using SHELXL ( ) and OLEX2 to reduce model bias .
- Twinned data handling : Use SHELXL’s TWIN/BASF commands for high-symmetry space groups .
- Hydrogen bonding analysis : Compare DFT-calculated bond lengths (e.g., Gaussian 16) with experimental data to validate hydrogen positions .
Q. What methodologies are effective in assessing the compound’s stability under varying conditions (pH, temperature, light)?
- Accelerated Stability Studies :
-
Thermal stress : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .
-
Photolytic stress : Expose to UV light (ICH Q1B guidelines) and quantify degradation products .
- pH-Dependent Stability : Use buffer solutions (pH 1–10) to identify labile functional groups (e.g., sulfonamide hydrolysis under acidic conditions) .
Condition Degradation Pathway Analytical Tool Acidic (pH 2) Sulfonamide cleavage LC-MS/MS Alkaline (pH 9) Purine ring oxidation UV-Vis spectroscopy
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity or solubility?
- Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases for purine derivatives) .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gaps for fluorescence applications) .
- Solubility Prediction : Apply COSMO-RS to simulate solvent interactions and prioritize derivatives with improved aqueous solubility .
| Derivative Modification | Predicted Impact |
|---|---|
| Substituent at C6 (purine) | Increased kinase inhibition |
| N,N-Dimethyl to N-Me, Et | Enhanced solubility |
Data Contradiction Analysis
Q. How should discrepancies between computational predictions and experimental bioactivity results be addressed?
- Re-evaluate force fields : Adjust parameters in molecular dynamics simulations to better match experimental conditions .
- Validate assay conditions : Ensure purity (>95%) and correct buffer composition to avoid false negatives .
- Synchrotron-based crystallography : Resolve protein-ligand interactions at high resolution (≤1.0 Å) to confirm binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
